![molecular formula C12H19N3O B2743316 (5R,6S)-5-Amino-6-(1,2,5-trimethylpyrrol-3-yl)piperidin-2-one CAS No. 2377005-26-8](/img/structure/B2743316.png)
(5R,6S)-5-Amino-6-(1,2,5-trimethylpyrrol-3-yl)piperidin-2-one
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Description
(5R,6S)-5-Amino-6-(1,2,5-trimethylpyrrol-3-yl)piperidin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including pharmacology, biochemistry, and neuroscience. This compound is also known as 'AG-879' and has been identified as a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.
Scientific Research Applications
Synthesis and Structural Analysis
The exploration of piperidine derivatives, including those related to "(5R,6S)-5-Amino-6-(1,2,5-trimethylpyrrol-3-yl)piperidin-2-one," focuses on the development of novel synthetic routes and the study of their structural properties. For instance, the diastereoselective hydroxylation of 6-substituted piperidin-2-ones has been developed as an efficient synthesis route for α-amino acids unique to collagen and collagen-like proteins, such as (2S,5R)-5-hydroxylysine (Marin et al., 2002). This method demonstrates the versatility of piperidine derivatives as precursors in the synthesis of biologically significant molecules.
Antimicrobial Applications
The discovery of antimycobacterial spiro-piperidin-4-ones through atom economic and stereoselective synthesis showcases the potential of piperidine derivatives in addressing infectious diseases (Kumar et al., 2008). The reported compound demonstrated potent in vitro and in vivo activity against Mycobacterium tuberculosis, highlighting the therapeutic potential of these derivatives in treating tuberculosis, especially drug-resistant strains.
Biocatalytic Transformations
The novel biotransformation of an aminopyrrolidine to an aminopiperidine during the metabolism of specific compounds underlines the transformative potential of enzymes in modifying piperidine derivatives for varied applications (Chen et al., 2011). This transformation could be pivotal in the development of new pharmacologically active compounds with enhanced efficacy and reduced side effects.
Anticancer Activity
The synthesis and evaluation of triphenylethylene-coumarin hybrids, including piperidinyl derivatives, have shown significant anticancer activity (Zhang et al., 2016). These findings suggest a promising avenue for the development of new anticancer agents, leveraging the structural diversity and functional versatility of piperidine derivatives.
properties
IUPAC Name |
(5R,6S)-5-amino-6-(1,2,5-trimethylpyrrol-3-yl)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-7-6-9(8(2)15(7)3)12-10(13)4-5-11(16)14-12/h6,10,12H,4-5,13H2,1-3H3,(H,14,16)/t10-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKZVLQWXWDTNY-PWSUYJOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C)C)C2C(CCC(=O)N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C)C)[C@H]2[C@@H](CCC(=O)N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5R,6S)-5-Amino-6-(1,2,5-trimethylpyrrol-3-yl)piperidin-2-one |
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